Terbinafine Hydrochloride

Descripción

Propiedades

IUPAC Name |

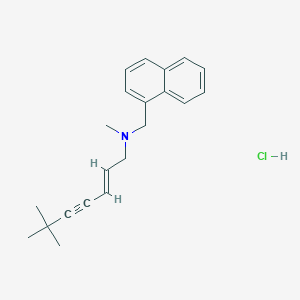

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-SZKNIZGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229223 | |

| Record name | Terbinafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78628-80-5 | |

| Record name | Terbinafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbinafine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terbinafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Mechanism of Terbinafine Hydrochloride: A Technical Guide to Fungal Membrane Disruption

Executive Summary

This technical guide delineates the molecular pharmacology of Terbinafine Hydrochloride, a synthetic allylamine antifungal. Unlike azoles, which act fungistatically by inhibiting 14

Molecular Pharmacology: The Target Interface

Target Enzyme: Squalene Epoxidase (SQLE / Erg1)

Terbinafine targets Squalene Epoxidase (EC 1.14.99.7), a flavin adenine dinucleotide (FAD)-dependent monooxygenase located in the endoplasmic reticulum (ER) membrane. This enzyme catalyzes the first oxygenation step in the sterol biosynthesis pathway: the conversion of squalene to 2,3-oxidosqualene.[3]

Binding Kinetics and Mode of Inhibition

Terbinafine acts as a non-competitive inhibitor of fungal squalene epoxidase.[1][2][4] It does not compete directly with the substrate (squalene) for the active site but binds to a distinct lipophilic central cavity within the enzyme, inducing a conformational change that renders the enzyme catalytically inactive.

Key Kinetic Parameters:

-

Inhibition Type: Non-competitive (allosteric distortion).[5]

-

Selectivity: High affinity for fungal SQLE; low affinity for mammalian SQLE (approx. 4,000-fold selectivity ratio), minimizing host toxicity.

-

Potency (

):

Structural Basis of Binding

Crystallographic studies and molecular modeling reveal that the terbinafine lipophilic moiety (naphthalene ring and tert-butyl group) docks into a hydrophobic pocket lined by residues such as Tyr90, Leu393, Phe397, and Phe415 . The interaction is stabilized by:

-

Hydrophobic Interactions: The tert-butyl group anchors deep within the pocket.

-

Hydrogen Bonding: A critical bond forms between the amine nitrogen of terbinafine and the hydroxyl group of Tyr90.[6]

The Dual-Mechanism of Action

Terbinafine's efficacy stems from a "one-two punch" on fungal physiology. While ergosterol depletion weakens the cell, squalene accumulation delivers the lethal blow.[5]

Pathway Blockade (Ergosterol Depletion)

By blocking SQLE, terbinafine halts the production of lanosterol and subsequently ergosterol.

-

Consequence: Ergosterol is the fungal equivalent of cholesterol, essential for maintaining membrane fluidity and integrity. Its absence leads to "frozen" membranes, halting nutrient transport and arresting growth (fungistatic effect).

Squalene Lipotoxicity (The Fungicidal Driver)

Unlike azoles, which cause a buildup of tolerated methylated sterols, terbinafine causes a massive accumulation of the substrate squalene .

-

Concentration Surge: Intracellular squalene levels can rise to 100x normal baseline.[7]

-

Mechanism of Toxicity: Squalene is a non-polar hydrocarbon. High concentrations cannot be integrated into the phospholipid bilayer. Instead, it aggregates into lipid vesicles that disrupt the membrane curvature, extract phospholipids from the bilayer, and physically tear the membrane apart, leading to cell lysis.

Visualization: Ergosterol Biosynthesis Blockade

Caption: The Terbinafine blockade at Squalene Epoxidase results in upstream toxicity (Squalene) and downstream starvation (Ergosterol).[8]

Membrane Dynamics & Downstream Effects

The disruption of the ergosterol/squalene balance triggers a cascade of cellular failures:

| Cellular Component | Effect of Terbinafine Treatment | Mechanism |

| Plasma Membrane | Hyper-permeability & Lysis | Squalene vesicles disrupt the bilayer structure; loss of ergosterol prevents raft formation. |

| Lipid Rafts | Disassembly | Ergosterol is required for raft integrity. Raft disassembly disrupts signaling proteins (e.g., Pma1 H+-ATPase). |

| Vacuole | Fragmentation | Squalene accumulation causes vacuolar membrane fusion defects and fragmentation. |

| Cell Wall | Stress Response Activation | Membrane stress activates the Cell Wall Integrity (CWI) pathway, though often too late to prevent lysis. |

Experimental Validation Protocols

For researchers validating terbinafine activity or resistance, the following protocols provide robust, self-validating workflows.

Protocol A: Sterol Quantitation via GC-MS

Purpose: To quantify the ratio of Squalene accumulation vs. Ergosterol depletion.

-

Cell Lysis: Harvest fungal mycelia (100 mg wet weight). Wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH (w/v).

-

Saponification: Vortex for 1 min. Incubate at 85°C for 1 hour to hydrolyze esterified sterols.

-

Extraction: Add 1 mL distilled water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

-

Phase Separation: Centrifuge at 2000 x g for 5 mins. Collect the upper organic (heptane) layer.

-

Derivatization (Optional for Squalene, Required for Sterols): Evaporate heptane under

. Resuspend in 50 -

GC-MS Analysis: Inject 1

L into a capillary column (e.g., DB-5ms).-

Validation Check: Squalene peak (m/z 410) should increase >10-fold; Ergosterol (m/z 396 as TMS derivative) should decrease >90% compared to control.

-

Protocol B: MIC Determination (CLSI M38-A2)

Purpose: To determine susceptibility and distinguish fungicidal vs. fungistatic activity.

-

Inoculum: Adjust conidial suspension to

CFU/mL in RPMI 1640 medium (buffered with MOPS). -

Dilution: Prepare serial twofold dilutions of Terbinafine (range 0.001 to 16

g/mL). -

Incubation: 35°C for 48-72 hours (depending on species).

-

Endpoint: The MIC is the lowest concentration showing 100% growth inhibition (optically clear).

-

Note: Unlike azoles (often 50% inhibition endpoints), allylamines typically yield clear endpoints due to cell lysis.

-

Resistance Mechanisms

Resistance to Terbinafine is primarily driven by point mutations in the ERG1 gene, altering the hydrophobic binding pocket of Squalene Epoxidase.

-

F397L: The most common mutation. Phenylalanine 397 is critical for the hydrophobic "sandwich" that stabilizes terbinafine. Leucine substitution disrupts this docking without abolishing enzyme function.

-

L393F: Sterically hinders the entry of the terbinafine tert-butyl group.

Visualization: Mechanism of Action Flowchart

Caption: Logical flow from molecular binding to cellular lysis, highlighting the dual toxicity pathways.

References

-

Ryder, N. S. (1992).[4] Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[1][2][3][4][6][7][8][9] British Journal of Dermatology, 126(s39), 2–7.[4] Link

-

Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Chemical Information and Modeling, 51(2), 455–462. Link

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. Link

-

Leber, R., et al. (2003). Molecular mechanism of terbinafine resistance in Saccharomyces cerevisiae. Antimicrobial Agents and Chemotherapy, 47(12), 3890–3900. Link

-

Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal therapy.[1][2][4][6][10] Acta Biochimica Polonica, 42(4), 465–480. Link

Sources

- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Deep Dive: Squalene Epoxidase Inhibition by Terbinafine Hydrochloride

Topic: Squalene Epoxidase Inhibition Pathway by Terbinafine Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Drug Discovery Scientists, and Biochemists

Executive Summary

This compound is a synthetic allylamine antifungal that acts as a potent, non-competitive inhibitor of squalene epoxidase (SQLE) , also known as Erg1 . This enzyme catalyzes the rate-limiting step in the fungal sterol biosynthesis pathway: the conversion of squalene to 2,3-oxidosqualene.[1]

Unlike azoles, which target the downstream enzyme 14

Molecular Mechanism of Action[3][5][6][7]

The Ergosterol Biosynthesis Pathway

The fungal cell membrane relies on ergosterol for fluidity and integrity, analogous to cholesterol in mammalian cells. The pathway begins with Acetyl-CoA and proceeds through the mevalonate pathway to form squalene.

The Critical Blockade: Terbinafine specifically targets SQLE.[1][3][4][5][6][7][8] By inhibiting this enzyme, the pathway is severed at the epoxidation step.[2][4]

-

Substrate: Squalene (Hydrophobic hydrocarbon)

-

Enzyme: Squalene Epoxidase (Flavin-dependent monooxygenase)[6]

-

Cofactors: NADPH, FAD, Molecular Oxygen (

) -

Product: 2,3-Oxidosqualene (Precursor to Lanosterol)

Binding Kinetics & Structural Biology

Terbinafine acts as a non-competitive inhibitor for fungal SQLE.[3][5][9] It does not compete directly with the substrate (squalene) for the active site but binds to an allosteric lipophilic pocket within the enzyme.

-

Binding Site: The lipophilic moiety of terbinafine inserts vertically into the central cavity of the enzyme.[6][10]

-

Key Interactions: The tertiary amino group of terbinafine forms a critical hydrogen bond with the hydroxyl group of Tyr90 (in S. cerevisiae models).

-

Conformational Change: Binding induces a conformational shift that restricts the entry of squalene into the catalytic site, effectively "locking" the enzyme in an inactive state.

The "Dual-Hit" Lethality

The efficacy of terbinafine stems from two simultaneous physiological failures:

-

Ergosterol Depletion: Lack of ergosterol halts new membrane formation, preventing cell growth (Fungistatic).[7]

-

Squalene Toxicity: The accumulation of squalene into lipid droplets disrupts membrane permeability and cellular organization, leading to cell lysis (Fungicidal).

Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of terbinafine intervention.

Figure 1: The Ergosterol Biosynthesis pathway highlighting the specific blockade of Squalene Epoxidase by Terbinafine.

Experimental Protocols

Protocol A: In Vitro Microsomal Squalene Epoxidase Inhibition Assay

This assay quantifies the reduction in SQLE activity by measuring the conversion of radiolabeled or non-labeled squalene to 2,3-oxidosqualene.

Objective: Determine the IC50 of Terbinafine against fungal SQLE.

Materials:

-

Fungal Microsomes (isolated from C. albicans or T. rubrum).[9]

-

Substrate:

-Squalene or unlabeled Squalene (for LC-MS detection). -

Cofactors: 1 mM NADPH, 0.1 mM FAD.

-

Buffer: 50 mM Potassium Phosphate (pH 7.4), 0.1% Triton X-100.

-

Stop Solution: 10% KOH in Methanol.

Workflow:

-

Preparation: Thaw microsomal fractions on ice. Dilute Terbinafine in DMSO to create a concentration gradient (e.g., 0.1 nM to 1000 nM).

-

Incubation:

-

Mix 180 µL of reaction buffer (containing microsomes + cofactors) with 10 µL of Terbinafine solution.

-

Pre-incubate at 30°C for 10 minutes to allow inhibitor binding.

-

Initiate reaction by adding 10 µL of Squalene substrate.

-

-

Reaction: Incubate at 30°C for 45 minutes with gentle shaking.

-

Termination: Add 200 µL of Stop Solution (KOH/MeOH).

-

Saponification: Heat at 80°C for 60 minutes to saponify lipids.

-

Extraction: Extract non-saponifiable lipids using n-heptane.

-

Detection (LC-MS Method):

-

Separate phases; dry the heptane layer under nitrogen.

-

Resuspend in mobile phase (Acetonitrile/Water).

-

Analyze via HPLC-MS/MS targeting the mass shift between Squalene (410.7 Da) and 2,3-Oxidosqualene (426.7 Da).

-

Self-Validation Check:

-

Positive Control:[11] Reaction with no inhibitor (must show high oxidosqualene).

-

Negative Control: Boiled microsomes (must show zero conversion).

-

Solvent Control: DMSO only (ensures solvent doesn't inhibit enzyme).

Protocol B: Sterol Quantitation via GC-MS (Squalene Accumulation)

To confirm the mechanism of action in whole cells, one must demonstrate the accumulation of squalene.

Workflow:

-

Culture: Grow fungal strains in RPMI 1640 broth.

-

Treatment: Treat log-phase cells with Terbinafine at

MIC and -

Lysis: Harvest cells, wash with PBS, and lyse using glass beads and alcoholic KOH.

-

Saponification & Extraction: Saponify at 85°C for 1 hour. Extract sterols into n-hexane.

-

Derivatization: Treat extract with TMS (trimethylsilyl) reagent to volatilize sterols.

-

Analysis: Inject into GC-MS.

-

Data Output: Calculate the ratio of Squalene Peak Area / Ergosterol Peak Area.

-

Result: Terbinafine-treated cells will show a massive spike in the Squalene peak and a diminution of the Ergosterol peak compared to untreated controls.

-

Quantitative Data Summary

The following table summarizes typical kinetic data for Terbinafine against key fungal pathogens versus mammalian enzymes, highlighting its selectivity.

| Parameter | Target Organism | Value (Approx.) | Significance |

| IC50 | Candida albicans (SQLE) | 30 nM | Potent inhibition at nanomolar levels. |

| IC50 | Trichophyton rubrum (SQLE) | 15 - 20 nM | Highly effective against dermatophytes. |

| IC50 | Rat Liver (Mammalian SQLE) | 77,000 nM (77 µM) | Selectivity: >2000-fold preference for fungal enzyme. |

| Ki | Candida SQLE | 30 nM | Indicates tight binding affinity.[3][5] |

| MIC | T. rubrum (Clinical Isolates) | 0.001 - 0.01 µg/mL | Extremely low effective dose. |

| Resistance | SQLE Mutants (e.g., F397L) | > 4.0 µg/mL | Single point mutations confer high-level resistance. |

Resistance Mechanisms

Resistance to Terbinafine is rare but emerging, particularly in Trichophyton species.[7] It is driven principally by point mutations in the SQLE gene that alter the inhibitor binding pocket without destroying enzymatic function.

-

Leu393Phe (L393F): Steric hindrance prevents Terbinafine binding.

-

Phe397Leu (F397L): The most common mutation. Phenylalanine 397 is part of the hydrophobic pocket; substituting it with Leucine disrupts the hydrophobic interaction required for Terbinafine affinity.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the In Vitro Microsomal Squalene Epoxidase Inhibition Assay.

References

-

Mechanism of Action & Selectivity : Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition."[2][3][6][10] British Journal of Dermatology. Link

-

Structural Biology & Modeling : Nowosielski, M. et al. (2011). "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling. Link

-

Enzyme Kinetics : Favre, B. & Ryder, N. S. (1996). "Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents."[4][7][8] Antimicrobial Agents and Chemotherapy.[7][9] Link

-

Resistance Mechanisms : Osborne, C. S. et al. (2005). "Amino acid substitution in Trichophyton rubrum squalene epoxidase associated with resistance to terbinafine."[4][6][10][8] Antimicrobial Agents and Chemotherapy.[7][9] Link

-

Clinical Susceptibility Testing : CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI document M38-A2. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Emergence of Terbinafine Resistant Trichophyton mentagrophytes in Iran, Harboring Mutations in the Squalene Epoxidase (SQLE) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antifungal Spectrum and Activity Profile of Terbinafine Hydrochloride

Executive Summary & Pharmacologic Logic

Terbinafine Hydrochloride is a synthetic allylamine antifungal that represents a paradigm shift from azole-based therapies. Unlike azoles, which inhibit 14

The Scientist's Perspective: The critical distinction often missed in general literature is the dual-action mechanism . While azoles are primarily fungistatic (halting growth via ergosterol depletion), terbinafine is fungicidal against dermatophytes.[2][3][4] This is not merely due to the lack of ergosterol, but rather the intracellular accumulation of squalene , which reaches toxic levels and disrupts fungal membrane integrity.[5][6][7] This "toxic accumulation" hypothesis explains why terbinafine is curative for onychomycosis where other agents fail.

Mechanism of Action: The Ergosterol Biosynthesis Pathway[4][5]

To understand the spectrum, one must visualize the blockade. Terbinafine acts early in the pathway, independent of the Cytochrome P450 system, minimizing drug-drug interactions common with azoles.

Pathway Visualization

The following diagram illustrates the specific inhibition point and the resulting downstream effects.

Figure 1: Terbinafine inhibits Squalene Epoxidase, causing toxic squalene accumulation and ergosterol depletion.[1][4]

Spectrum of Activity: Quantitative Data

The spectrum of terbinafine is characterized by high potency against dermatophytes and variable activity against yeasts.[8]

Comparative MIC Ranges (In Vitro)

The following data aggregates results from CLSI M38-A2 (molds) and M27-A3 (yeasts) protocols.

| Organism Group | Key Species | MIC Range (µg/mL) | Activity Type | Clinical Relevance |

| Dermatophytes | Trichophyton rubrum | 0.001 – 0.01 | Fungicidal | Primary indication (Onychomycosis, Tinea). |

| T. mentagrophytes | 0.002 – 0.06 | Fungicidal | Highly potent; standard of care. | |

| Microsporum canis | 0.004 – 0.06 | Fungicidal | Effective for zoophilic infections. | |

| Yeasts | Candida albicans | 0.25 – >64 | Fungistatic | Poor clinical efficacy despite variable in vitro data. |

| Candida parapsilosis | 0.06 – 4.0 | Fungicidal | Unique sensitivity among Candida spp. | |

| Molds | Aspergillus fumigatus | 0.05 – 1.56 | Static/Cidal | Active in vitro; limited clinical use as monotherapy. |

| Scopulariopsis brevicaulis | 0.25 – 8.0 | Variable | Often resistant; requires high doses. | |

| Dimorphic | Sporothrix schenckii | 0.1 – 0.4 | Fungicidal | Effective alternative to itraconazole. |

The "Candida Paradox"

Technical Note: Researchers often observe low MICs for Candida spp. in broth microdilution and assume clinical efficacy. This is a trap. Terbinafine is primarily fungistatic against C. albicans.[7] The lack of cidal activity, combined with rapid clearance from the bloodstream compared to keratinized tissues, renders it suboptimal for systemic candidiasis despite promising MICs [1].

The Emerging Resistance Crisis: Trichophyton indotineae[15]

Since 2015, a genomic shift has occurred.[9] The emergence of Trichophyton indotineae (formerly T. mentagrophytes genotype VIII) in India and its spread to Europe/Americas has rendered standard terbinafine therapy ineffective in many cases.

Mechanism of Resistance

Resistance is not driven by efflux pumps (as with azoles) but by target-site modification .

-

Key Mutations:

-

Phe397Leu (F397L): The most common substitution. Prevents terbinafine binding to the lipophilic pocket.[11]

-

Leu393Phe (L393F): Confers high-level resistance.

-

-

Impact: MIC values shift from <0.01 µg/mL to >1.0 µg/mL, often exceeding 32 µg/mL [3].

Experimental Protocol: Determining Terbinafine MIC

Directive: Do not use generic media. Terbinafine is highly lipophilic; improper solubilization yields false resistance data.

Protocol Workflow (CLSI M38-A2 Adapted)

Figure 2: Workflow for Broth Microdilution (Filamentous Fungi).

Critical Control Points (The "Senior Scientist" Advice)

-

Solvent Selection: Terbinafine is insoluble in water. You must use DMSO or 100% formulation strength for the stock solution. Water precipitation will result in a "fake" high MIC.

-

Endpoint Reading: For dermatophytes, the endpoint is 80% inhibition compared to the growth control. Do not look for 100% optical clarity; trailing growth is common and does not indicate resistance [2].

References

-

Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition."[5][12] British Journal of Dermatology.

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[13][14] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)."[13][14]

-

Khurana, A., et al. (2025).[1][6] "Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review." Journal of Fungi.

-

Ghannoum, M., et al. (2025).[14] "Activity of terbinafine against serious fungal pathogens."[2][5][7][8][9] Mycoses.[12][15]

Sources

- 1. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of terbinafine against serious fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drcanuso.com [drcanuso.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Terbinafine Resistant Trichophyton Indotineae in Sweden - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. researchgate.net [researchgate.net]

- 11. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. actascientific.com [actascientific.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. njccwei.com [njccwei.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: In Vitro Pharmacokinetics and Pharmacodynamics of Terbinafine Hydrochloride

Content Type: Technical Guide Subject: Terbinafine Hydrochloride (HCl) Audience: Drug Discovery Scientists, DMPK Researchers, and Pharmacologists

Introduction

This compound is an allylamine antifungal agent that has established itself as a gold standard for the treatment of dermatophytoses, particularly onychomycosis. While its clinical efficacy is well-documented, the drug's in vitro profile offers a masterclass in target selectivity and specific metabolic liability.

For the drug development scientist, Terbinafine serves as a critical case study: it demonstrates how a molecule can possess extreme potency against a fungal target (Squalene Epoxidase) while simultaneously presenting a distinct, manageable risk profile in human pharmacokinetics (specifically CYP2D6 inhibition). This guide dissects these mechanisms, providing the causal logic and experimental protocols required to characterize such behavior in a laboratory setting.

Pharmacodynamics: Mechanism and Selectivity

The Molecular Target: Squalene Epoxidase (SQLE)

Terbinafine acts by inhibiting squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Unlike azoles, which target the downstream enzyme 14

-

Mechanism of Action: Terbinafine inhibits fungal SQLE in a non-competitive manner.[1] It binds to a lipophilic pocket on the enzyme, inducing a conformational change that prevents the substrate (squalene) from entering the active site.[1][3]

-

The Dual Effect:

Selectivity Ratios

The safety margin of Terbinafine is defined by its differential binding affinity between fungal and mammalian enzymes.

-

Fungal SQLE (Candida/Trichophyton):

(Potent inhibition) -

Mammalian SQLE (Rat Liver):

(Weak inhibition) -

Selectivity Factor: >2,500-fold preference for the fungal enzyme.

Visualization: The Ergosterol Biosynthesis Blockade

The following diagram illustrates the specific point of intervention in the fungal sterol pathway.

Figure 1: Terbinafine inhibits Squalene Epoxidase, leading to toxic squalene accumulation and ergosterol depletion.

Pharmacokinetics: In Vitro ADME Profiling

Permeability (Caco-2)

Terbinafine is a BCS Class II compound (Low Solubility, High Permeability).

-

Caco-2 Profile: It exhibits high apparent permeability (

), consistent with its lipophilic nature ( -

Experimental Note: Due to high lipophilicity, non-specific binding to plasticware and the cell monolayer is a common artifact. Mass balance checks are mandatory during assay validation.

Metabolism & CYP Inhibition (The Critical DDI)

While Terbinafine is metabolized by multiple enzymes (CYP2C9, CYP1A2, CYP3A4), its role as a perpetrator of drug-drug interactions (DDIs) is the primary concern.

Visualization: CYP Inhibition Workflow

This workflow describes the logical steps to validate CYP2D6 inhibition in vitro.

Figure 2: Workflow for characterizing Terbinafine as a potent CYP2D6 inhibitor.

Experimental Protocols

Protocol A: Squalene Epoxidase Inhibition Assay (LC-MS/MS)

Rationale: Traditional radiometric assays use

Materials:

-

Fungal microsomes (prepared from C. albicans or T. rubrum).

-

Substrate: Squalene (100 µM final).

-

Cofactor: NADPH (1 mM).

-

Internal Standard: Ergosterol-d6.

Procedure:

-

Pre-incubation: Mix 180 µL of fungal microsomes (0.5 mg/mL protein) with 10 µL of Terbinafine (varying concentrations in DMSO). Incubate at 30°C for 10 min.

-

Initiation: Add 10 µL of Squalene/NADPH mix to start the reaction.

-

Reaction: Incubate at 30°C for 30–60 minutes (linear range).

-

Termination: Quench with 200 µL ice-cold Acetonitrile containing Internal Standard.

-

Extraction: Vortex vigorously, centrifuge at 10,000 x g for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor transition for 2,3-oxidosqualene (Product) and Squalene (Substrate).

-

Calculation: Plot % Activity vs. Log[Terbinafine]. Fit to sigmoid dose-response to determine IC50.

Protocol B: CYP2D6 Inhibition Assay (Competitive)

Rationale: To determine the

Materials:

-

Human Liver Microsomes (HLM) or Recombinant CYP2D6.[8]

-

Probe Substrate: Dextromethorphan (5 µM, approx

). -

Inhibitor: Terbinafine (0, 0.01, 0.05, 0.2, 1.0, 5.0 µM).

Procedure:

-

Matrix Prep: Prepare HLM suspension in phosphate buffer (pH 7.4).

-

Inhibitor Addition: Add Terbinafine at graded concentrations.

-

Probe Addition: Add Dextromethorphan.

-

Start: Initiate with NADPH generating system. Incubate 15 min at 37°C.

-

Stop: Quench with Acetonitrile/Formic Acid.

-

Readout: Quantify Dextrorphan (metabolite) via LC-MS/MS.

-

Data Analysis:

-

Construct Dixon plots (1/Velocity vs. [Inhibitor]).

-

Intersection point above the x-axis indicates Competitive Inhibition .

-

Calculate

(Target for Terbinafine: ~30 nM).

-

Data Synthesis

The following table summarizes the core in vitro parameters for Terbinafine.

| Parameter | Value | Biological Context |

| Primary Target | Squalene Epoxidase (SQLE) | Ergosterol Biosynthesis |

| Fungal Potency ( | 30 nM | Candida / Trichophyton spp. |

| Mammalian Potency ( | 77,000 nM (77 µM) | Rat Liver (Low toxicity) |

| Inhibition Type (Target) | Non-Competitive | Distinct from substrate competition |

| CYP Inhibition ( | 30 nM (CYP2D6) | Competitive (High DDI Risk) |

| Protein Binding | >99% | Binds to albumin and lipoproteins |

| Permeability | High ( | BCS Class II |

| MIC ( | 0.004 – 0.06 µg/mL | Highly potent (Wild Type) |

References

-

Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.

-

Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[5] Drug Metabolism and Disposition.

-

Abdel-Rahman, S. M., et al. (1999). "Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine."[4][5][8][9] Drug Metabolism and Disposition.

-

Nowosielski, M., et al. (2011). "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling.

-

FDA Label . "Lamisil (this compound) Tablets Prescribing Information." U.S. Food and Drug Administration.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

Process Chemistry of Terbinafine Hydrochloride: Stereoselective Synthesis and Polymorph Control

Executive Summary

Molecule: Terbinafine Hydrochloride (CAS: 78628-80-5) Class: Allylamine Antifungal (Squalene Epoxidase Inhibitor) Critical Quality Attribute (CQA): Stereochemistry of the alkene bond.[1] The (E)-isomer (trans) is the active pharmaceutical ingredient (API), while the (Z)-isomer (cis) is a strictly controlled impurity.

This technical guide details the industrial-grade synthesis and purification of Terbinafine HCl. Unlike academic reviews, this document focuses on process scalability , impurity rejection , and polymorph control . The core philosophy presented here is "Purification by Process Design"—engineering the reaction conditions to minimize the difficult-to-remove Z-isomer before the final crystallization.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of Terbinafine is defined by the construction of its central allylamine core. The strategic disconnection occurs at the Nitrogen-Carbon bond between the naphthalene moiety and the aliphatic side chain.

The "E-Alkene" Challenge

The primary challenge is not the coupling itself, but ensuring the tert-butylacetylene side chain retains the (E)-configuration. The industrial standard relies on a convergent synthesis involving two key fragments:

-

Fragment A: N-methyl-1-naphthalenemethanamine (The Amine).

-

Fragment B: (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (The Chloro-Enyne).[1]

Visualization: Retrosynthetic Pathway

The following diagram illustrates the convergent strategy and the critical stereochemical checkpoint.

Caption: Convergent synthesis strategy highlighting the critical coupling of the naphthalene amine and the chloro-enyne side chain.

Part 2: Industrial Synthesis Protocol

Phase 1: Preparation of the Chloro-Enyne Intermediate

This step constructs the aliphatic chain. The use of Grignard reagents requires strict anhydrous conditions to prevent yield loss.

Reagents:

-

Thionyl Chloride (

) or

Protocol:

-

Grignard Formation: In a reactor inerted with

, charge THF and tert-butylacetylene.[2] Cool to 0°C. Dosing EtMgBr slowly (exothermic) to form the acetylenic Grignard. -

Condensation: Add acrolein at 0-5°C. The Grignard attacks the aldehyde, forming the secondary alcohol: 6,6-dimethyl-1-hepten-4-yn-3-ol.

-

Chlorination & Rearrangement: Treat the alcohol with

or aqueous HCl/phosphorous oxychloride.

Phase 2: The Coupling (N-Alkylation)

This is the standard industrial route described in Novartis and generic patents. It utilizes a biphasic system to scavenge the acid byproduct.

Reagents:

-

Fragment A (Amine)

-

Fragment B (Chloro-Enyne)

-

Base: Potassium Carbonate (

) or Sodium Hydroxide ( -

Solvent: Water / Toluene or Water / DMF

Step-by-Step Methodology:

-

Charge: Load an aqueous solution of

(1.1 equivalents) into the reactor. -

Dissolution: Add Fragment A (Amine) and Fragment B (Chloro-Enyne) in Toluene.

-

Reaction: Heat the biphasic mixture to 80°C - 95°C with vigorous stirring.

-

Why: High shear stirring is required for phase transfer efficiency.

-

Duration: 4–6 hours.[2] Monitor by HPLC until Fragment B is < 0.5%.

-

-

Work-up:

Part 3: Purification & Crystallization (The HCl Salt)

The crude free base contains both (E) and (Z) isomers. Distillation is ineffective for separation due to high boiling points. Therefore, fractional crystallization of the Hydrochloride salt is the primary purification gate.

Protocol: Selective Crystallization

-

Salt Formation: Dissolve the crude Terbinafine free base in Isopropanol (IPA) or Ethyl Acetate (approx. 5 volumes).

-

Acidification: Slowly add concentrated HCl (aq) or bubble HCl gas at 0–10°C until pH reaches 1–2.

-

Nucleation: The solution will become turbid.

-

Polymorph Control: Heat the slurry to reflux (dissolution) and cool slowly (10°C/hour). This annealing process ensures the formation of the stable Form I polymorph .

-

-

Filtration: Filter the solids at 0°C.

-

The "Mother Liquor" Effect: The (Z)-isomer (Impurity A) hydrochloride is significantly more soluble in IPA than the (E)-isomer. It remains in the filtrate.

-

Drying: Vacuum dry at 50°C.

Target Specification:

-

Yield: ~85-90%

-

Purity: >99.5%[5]

-

Impurity A (cis): <0.1%

Part 4: Impurity Profiling & Control Strategy

A robust process must account for specific degradation pathways. The following table summarizes the key impurities identified in the USP and EP monographs.

| Impurity Name | Structure/Origin | Control Strategy |

| Impurity A (cis-Terbinafine) | (Z)-isomer formed during the Grignard/Chlorination step. | Reaction: High temp during chlorination favors trans. Purification: Rejected in IPA mother liquor during crystallization. |

| Impurity B (Demethyl) | N-demethylated analog. Photochemical degradation product. | Storage: Protect from light (amber glass). Synthesis: Ensure high purity of amine starting material. |

| Impurity C (Amine) | Unreacted N-methyl-1-naphthalenemethanamine.[1] | Stoichiometry: Use slight excess of Chloro-enyne. Workup: Acid wash removes basic amine residues. |

| Impurity D (Diene) | Formed via elimination of HCl from the chloro-enyne. | pH Control: Avoid excessively strong bases or prolonged heating during coupling. |

Visualization: Impurity Fate Mapping

Caption: Fate mapping showing the rejection of critical impurities (A and C) into the mother liquor during the crystallization step.

Part 5: Analytical Validation

To validate the process, High-Performance Liquid Chromatography (HPLC) is required.

-

Column: C18 (e.g., Nucleosil 100-5-CN or equivalent L1 packing).

-

Mobile Phase: Buffer (Sodium Citrate) / Acetonitrile / Methanol gradient.

-

Detection: UV at 224 nm or 280 nm.

-

System Suitability: Resolution (

) between Terbinafine and Impurity A must be > 2.0.[7]

References

-

World Intellectual Property Organization (WIPO). (2005). An Improved Process for the Preparation of this compound (WO/2005/110968). [Link][3]

-

U.S. Pharmacopeia (USP). this compound Monograph & Reference Standards. [Link]

-

National Institutes of Health (NIH). Analytical methods for determination of this compound in pharmaceuticals. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN1362400A - Synthesis of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN110627707A - this compound impurity, and preparation method and application thereof - Google Patents [patents.google.com]

- 7. uspnf.com [uspnf.com]

Molecular Structure and Physicochemical Properties of Terbinafine Hydrochloride: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of Terbinafine Hydrochloride (HCl), a synthetic allylamine antifungal agent.[1][2] Designed for drug development professionals and researchers, this document dissects the molecule's structural pharmacophores, physicochemical behavior, and critical analytical parameters.

Terbinafine HCl is distinguished by its high lipophilicity (LogP ~6.0) and specific accumulation in keratinized tissues, a property directly governed by its molecular architecture. This guide synthesizes data on its stereochemistry, polymorphic behavior, and stability profiles to support formulation and quality control workflows.

Molecular Architecture & Stereochemistry

Structural Pharmacophores

Terbinafine HCl (C₂₁H₂₅N[3][4] · HCl) is chemically defined as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride.[4] Its biological potency is derived from three distinct structural domains:

-

Lipophilic Anchor (Naphthalene Ring): Facilitates penetration into the fungal cell membrane and accumulation in the stratum corneum.

-

Allylamine Core (Central Nitrogen): The protonation site (pKa ~7.1) essential for solubility and interaction with the target enzyme, squalene epoxidase.

-

Side Chain (tert-Butyl Acetylene): Provides steric bulk and rigidity, locking the molecule into the active conformation.

Stereoselectivity: The E vs. Z Isomer

Stereochemistry is the critical quality attribute (CQA) for Terbinafine.

-

Active Isomer: The (E)-isomer (trans) is the pharmacologically active form.[4]

-

Inactive Impurity: The (Z)-isomer (cis) is a synthesis impurity (USP Related Compound A) with significantly reduced antifungal activity.[4]

-

Control Strategy: Synthetic routes must favor the E-configuration, typically achieved via stereoselective coupling or recrystallization purification.[4]

Figure 1: Structural dissection of Terbinafine HCl showing the functional domains responsible for pharmacokinetics and binding.[4]

Physicochemical Profiling

The physicochemical profile of Terbinafine HCl dictates its formulation challenges, particularly its poor aqueous solubility and high tissue binding.

Key Physicochemical Parameters[1][2][4][6][7][8][9]

| Parameter | Value | Technical Context |

| Molecular Weight | 327.90 g/mol | Salt form (Free base: ~291.43 g/mol ).[4] |

| Physical State | White crystalline powder | Typically odorless or faint odor. |

| Melting Point | 195–198°C | Sharp melting range indicates high purity; lattice changes begin ~150°C. |

| Solubility (Water) | ~5.3 µg/mL | Slightly soluble. pH-dependent due to the amine.[4] |

| Solubility (Organic) | Freely Soluble | Methanol, Ethanol, Dichloromethane.[5] |

| LogP | ~6.0 | Highly lipophilic; explains accumulation in adipose/keratin tissues. |

| pKa | 7.1 | The tertiary amine is less basic than typical amines due to delocalization from the allylic/propargylic systems. |

| Hygroscopicity | Non-hygroscopic | Stable in ambient humidity, simplifying storage. |

Polymorphism and Crystal Habits

Terbinafine HCl exhibits polymorphism, a critical factor in solid dosage form development.[6]

-

Crystal Habits: The solvent system dictates the crystal habit.

-

Impact: While different habits exist, the commercial API is typically controlled to a specific stable form (often referred to as Form I in patent literature) to ensure consistent dissolution rates and compressibility during tableting.

Mechanism of Action & Pharmacology[8]

Terbinafine acts by selectively inhibiting squalene epoxidase , a key enzyme in the fungal sterol biosynthesis pathway.[3][5][8] Unlike azoles, which inhibit CYP450-dependent 14α-demethylase, Terbinafine acts earlier in the pathway.[4]

Biochemical Pathway

-

Accumulation: Intracellular squalene concentrations reach toxic levels.

-

Depletion: Ergosterol (essential for membrane integrity) is depleted.

-

Result: Fungal cell death (Fungicidal effect).[5]

Figure 2: Mechanism of Action showing the interruption of ergosterol biosynthesis at the squalene epoxidation step.[4]

Analytical Characterization & Stability

Spectral Identification[5]

-

UV Spectroscopy: The molecule exhibits characteristic absorption maxima (λmax ) at 223 nm and 283 nm . The 283 nm peak is commonly used for HPLC detection to minimize interference from solvent cutoffs.

-

IR Spectroscopy: Distinct bands corresponding to the hydrochloride salt and the aromatic naphthalene ring.

-

Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 292 (free base).

Stability Profile

-

Photostability: Terbinafine is sensitive to UV light. Exposure can lead to cis-isomerization or degradation.[4] Light-resistant packaging is mandatory.[4]

-

Thermal Stability: The salt is thermally stable up to its melting point (~195°C).

-

Chemical Stability: Stable in acidic and neutral aqueous solutions. Significant degradation is observed only under strong oxidative conditions or intense UV exposure.

Impurity Profiling

Routine quality control (HPLC) must monitor for:

-

Related Compound A: cis-Terbinafine (Z-isomer).[4]

-

Related Compound B: N-demethylterbinafine (Metabolite/degradation product).[4]

-

Related Compound C: 4-methylterbinafine.[4]

References

-

United States Pharmacopeia (USP). this compound Monograph. USP-NF.[4] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282481, this compound. PubChem.[9] Link[4]

-

Bonnist, E.Y., et al. Crystal structure and polymorphism of this compound. Journal of Pharmaceutical Sciences. Link

-

DrugBank Online. Terbinafine: Pharmacology and Physicochemical Properties. Link[4]

-

Selleck Chemicals. Terbinafine HCl Datasheet: Solubility and Chemical Properties. Link

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. crsubscription.com [crsubscription.com]

- 3. Preparation, Characterisation, and Topical Delivery of Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspnf.com [uspnf.com]

- 5. Analytical methods for determination of this compound in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007096904A2 - Improved process for the preparation of this compound and novel crystalline form of terbinafine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C21H26ClN | CID 5282481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Terbinafine Hydrochloride: Mechanistic Impact on Ergosterol Biosynthesis in Candida albicans

Executive Summary

Context: While Terbinafine is the gold standard for dermatophyte infections (fungicidal), its activity against Candida albicans is complex, often exhibiting a fungistatic profile in yeast forms while maintaining higher efficacy against filamentous forms.

Core Mechanism: Terbinafine acts as a non-competitive inhibitor of Squalene Epoxidase (Erg1p) , a key enzyme in the ergosterol biosynthetic pathway.[1][2]

Clinical Relevance: Unlike azoles which target 14

Molecular Mechanism: The Erg1p Blockade

The antifungal efficacy of Terbinafine in C. albicans is predicated on its lipophilic interaction with the intracellular membrane-bound enzyme Squalene Epoxidase (Erg1p) .

The Pathway Blockage

-

Substrate Accumulation: Terbinafine inhibits the epoxidation of squalene to 2,3-oxidosqualene.

-

Downstream Depletion: This blockade halts the production of lanosterol and subsequently ergosterol , the primary sterol required for fungal membrane fluidity and integrity.

-

Toxic Accumulation: The accumulation of intracellular squalene forms lipid droplets that disrupt membrane structure. In dermatophytes, this accumulation is lethal (fungicidal). In C. albicans, the cell can tolerate higher squalene levels, leading to a primary fungistatic effect (growth arrest) rather than rapid cell death.

Enzyme Kinetics

-

Inhibition Type: Non-competitive. Terbinafine binds to a lipophilic pocket on the enzyme distinct from the substrate binding site, inducing a conformational change.[2]

-

Selectivity: The drug has a high affinity for fungal Erg1p (

nM) compared to mammalian squalene epoxidase (

Biochemical Impact: Quantitative Analysis

The following data synthesizes key pharmacokinetic and pharmacodynamic metrics regarding Terbinafine's interaction with C. albicans.

Table 1: Quantitative Efficacy Profile

| Metric | Value / Range | Biological Significance |

| Target Enzyme | ~30 nM (0.03 | High affinity binding to Candida Squalene Epoxidase [1]. |

| MIC | 1.0 | Concentration inhibiting 50% of clinical isolates [2].[3] |

| MIC | 4.0 | Higher than dermatophytes (<0.01 |

| Sterol Profile Change | >50% Ergosterol | Significant depletion of membrane ergosterol correlates with growth inhibition. |

| Squalene Accumulation | >100-fold | Massive accumulation of squalene precursors compared to untreated controls. |

Table 2: Synergistic Potential (Terbinafine + Fluconazole)

Data derived from checkerboard microdilution assays against resistant isolates.

| Combination | Interaction Type | FICI Value | Frequency observed |

| Terbinafine + Fluconazole | Synergistic | ~40–47% of isolates [3, 4] | |

| Terbinafine + Fluconazole | Additive | 0.50 < FICI | ~53% of isolates |

| Terbinafine + Fluconazole | Antagonistic | > 4.0 | 0% (None observed) |

Analyst Note: The synergy is mechanistically sound: Terbinafine reduces the substrate load (lanosterol) reaching the azole target (Erg11p), effectively "starving" the downstream enzyme and preventing compensatory overexpression.

Visualization: Biosynthetic Pathway & Experimental Workflow

Figure 1: Ergosterol Biosynthesis Inhibition Pathway

This diagram illustrates the specific blockade point of Terbinafine within the C. albicans sterol pathway.

Caption: Terbinafine blocks Erg1p, causing toxic squalene accumulation (Red) and ergosterol depletion (Green).[1]

Figure 2: Sterol Extraction & Quantification Workflow (GC-MS)

A standardized workflow for validating Terbinafine efficacy via sterol profiling.

Caption: Step-by-step protocol for isolating non-saponifiable lipids to quantify sterol shifts.

Experimental Methodologies

Protocol A: Sterol Extraction and GC-MS Profiling

Purpose: To quantify the "Squalene:Ergosterol" ratio shift, the definitive biomarker of Terbinafine activity.

-

Culture Preparation: Inoculate C. albicans (approx

cells/mL) in RPMI 1640 medium. Treat with Terbinafine at 0.5x, 1x, and 2x MIC for 24 hours. Include a solvent control (DMSO <1%).[4] -

Saponification (Critical Step):

-

Pellet cells (3000 x g, 5 min). Wash with PBS.[5]

-

Resuspend in 3 mL of 25% alcoholic KOH (w/v).

-

Incubate at 80°C for 60 minutes. Note: This lyses the cell wall and hydrolyzes esterified sterols into free sterols.

-

-

Extraction:

-

Cool to room temperature. Add 1 mL distilled water and 3 mL n-heptane .

-

Vortex vigorously for 3 minutes.

-

Allow phase separation. Transfer the upper organic layer (heptane containing sterols/squalene) to a fresh borosilicate glass vial.

-

-

Derivatization:

-

Evaporate heptane to dryness under a gentle stream of Nitrogen (

). -

Resuspend residue in 100

L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -

Incubate at 60°C for 30 minutes to form volatile TMS-derivatives.

-

-

GC-MS Analysis:

-

Inject 1

L into a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5977). -

Column: DB-5ms or equivalent non-polar capillary column.

-

Quantification: Normalize peak areas of Squalene and Ergosterol against an internal standard (e.g., 5

-cholestane).

-

Protocol B: Checkerboard Microdilution (Synergy Testing)

Purpose: To determine the Fractional Inhibitory Concentration Index (FICI).[6][7]

-

Plate Setup: Use a 96-well microtiter plate.

-

Gradient:

-

X-axis: Fluconazole (0.125 – 64

g/mL). -

Y-axis: Terbinafine (0.03 – 16

g/mL).

-

-

Inoculum: Add 100

L of C. albicans suspension ( -

Incubation: 35°C for 48 hours.

-

Calculation:

-

Interpretation: FICI

0.5 = Synergy; 0.5 < FICI

-

Resistance Mechanisms & Limitations

Despite its potency, clinical resistance in Candida is more prevalent than in dermatophytes.

-

ERG1 Mutations: Point mutations in the ERG1 gene (e.g., F402L, L251F) alter the amino acid sequence of the squalene epoxidase binding pocket, reducing Terbinafine affinity [5].[8]

-

Efflux Pumps: C. albicans possesses robust efflux transporters (CDR1, CDR2). Unlike dermatophytes, Candida can rapidly upregulate these pumps in response to allylamine stress, effectively lowering intracellular drug concentrations below the

.

References

-

Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Ryder NS. (1992).[1] Br J Dermatol. Link

-

In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts. Ryder NS, et al. (1998).[9] Antimicrob Agents Chemother.[6][9][10][11] Link

-

In vitro interaction of terbinafine with amphotericin B, fluconazole and itraconazole against clinical isolates of Candida albicans. Barchiesi F, et al.[6] (1998).[9] J Antimicrob Chemother.[9][11] Link

-

Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species. Cantón E, et al. (2005). Antimicrob Agents Chemother.[6][9][10][11] Link

-

Molecular Mechanism of Terbinafine Resistance in Saccharomyces cerevisiae. Leber R, et al. (2003).[12] Antimicrob Agents Chemother.[6][9][10][11] Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitization of Candida albicans to terbinafine by berberine and berberrubine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. In-vitro interaction of terbinafine with amphotericin B, fluconazole and itraconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Broad-spectrum antifungal activity of C12/C14 alkyl triphenylphosphonium salts (TPP-C12 and TPP-C14) against clinically relevant pathogens [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Drug Interaction Modeling of Combinations of Azoles with Terbinafine against Clinical Scedosporium prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism of Terbinafine Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

Technical Guide: Characterizing the Fungicidal vs. Fungistatic Mechanisms of Terbinafine

Executive Summary

Terbinafine, an allylamine antifungal, occupies a unique position in the antimycotic pharmacopeia due to its mode of action (MoA). Unlike azoles, which are primarily fungistatic against many pathogens, terbinafine exhibits potent fungicidal activity against dermatophytes (Trichophyton, Microsporum, Epidermophyton) while displaying variable, often fungistatic , activity against Candida species.[1]

For drug development professionals and researchers, distinguishing between these two states is not merely academic—it dictates dosing regimens, resistance potential, and clinical efficacy. This guide outlines the molecular causality of this distinction and provides self-validating protocols (MIC, MFC, and Time-Kill Kinetics) to empirically determine the activity profile of Terbinafine in your specific fungal isolates.

Molecular Mechanism: The Squalene Toxicity Hypothesis

To understand why Terbinafine kills some fungi and merely halts others, one must look beyond simple ergosterol depletion.[2]

The Target: Squalene Epoxidase (SQE)

Terbinafine specifically inhibits Squalene Epoxidase (encoded by ERG1), a key enzyme in the ergosterol biosynthesis pathway.[3] This inhibition results in two distinct biochemical events:

-

Ergosterol Depletion (Static): Lack of ergosterol compromises membrane fluidity and integrity. This is generally bacteriostatic/fungistatic.

-

Squalene Accumulation (Cidal): The blockade causes intracellular squalene to reach toxic levels.[2][3][4] High concentrations of squalene disrupt the cell membrane and accumulate in lipid vesicles, leading to autolysis.

The Differential: Dermatophytes are highly sensitive to squalene toxicity, leading to rapid cell death (Fungicidal). Candida species, however, can tolerate higher intracellular squalene loads, meaning their growth inhibition is primarily driven by ergosterol depletion (Fungistatic).

Pathway Visualization

The following diagram illustrates the interruption point and the bifurcation of toxic effects.

Figure 1: Mechanism of Action.[3][4][5][6] Terbinafine blocks Squalene Epoxidase, leading to dual effects: toxic squalene accumulation (cidal) and ergosterol depletion (static).[2][6]

Experimental Protocols: Validating Activity

To empirically determine if Terbinafine is cidal or static against your specific strain, you must move beyond the Minimum Inhibitory Concentration (MIC) to the Minimum Fungicidal Concentration (MFC) and Time-Kill Kinetics.

Protocol A: MIC & MFC Determination (Broth Microdilution)

Standard: CLSI M38-A2 (Filamentous) or M27-A3 (Yeast).

1. Preparation

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Inoculum:

-

Candida:

CFU/mL.[7] -

Dermatophytes:

CFU/mL (requires filtering hyphae to isolate microconidia).

-

-

Drug Dilution: Prepare Terbinafine stock in DMSO. Serial 2-fold dilutions in microtiter plates (Range: 0.001 µg/mL to 16 µg/mL).

2. The MIC Assay (Static Readout)

-

Inoculate wells with

of fungal suspension.[8][9] -

Incubate at

(48h for Candida, 4-7 days for Dermatophytes). -

Readout: The lowest concentration with 100% visual inhibition is the MIC.[10]

3. The MFC Assay (Cidal Readout)

Critical Step: The MIC plate tells you what stops growth, not what kills.

-

Retrieve the MIC plate.

-

Sample

from the MIC well and all wells with higher concentrations . -

Spot plate onto Sabouraud Dextrose Agar (SDA) free of drug.

-

Precaution: To avoid "drug carryover" (where transferred drug inhibits growth on the agar), streak the droplet down the center of the plate or use a larger volume of agar to dilute the drug.

-

-

Incubate until control colonies are visible.

-

Calculation: Count colonies. The MFC is the lowest concentration resulting in

reduction from the starting inoculum.[10]

Protocol B: Time-Kill Kinetics (The Gold Standard)

This assay defines the rate of killing, distinguishing slow-acting agents from rapid killers.

Workflow

-

Setup: Prepare 10 mL broth cultures with Terbinafine at

, -

Sampling: Remove aliquots at

and -

Quantification: Serially dilute samples (

to -

Analysis: Plot

vs. Time.

Interpretation Criteria:

-

Fungicidal:

reduction (99.9% kill) compared to starting inoculum. -

Fungistatic:

reduction or maintenance of starting load.[11]

Workflow Visualization

Figure 2: Step-by-step workflow for determining MIC and MFC, ensuring differentiation between growth inhibition and cell death.

Data Interpretation & Spectrum Analysis

The following table summarizes expected results when testing Terbinafine. Use this as a benchmark for your assay validity.

| Organism Group | Primary Activity | MIC Range ( | MFC/MIC Ratio | Mechanism Note |

| Dermatophytes (T. rubrum, T. mentagrophytes) | Fungicidal | High sensitivity to squalene accumulation.[4] Rapid lysis. | ||

| Candida spp. (C. albicans) | Fungistatic | Tolerates high squalene. Inhibition is due to ergosterol lack.[2][3][4] | ||

| Non-Candida Yeasts (C. parapsilosis) | Variable | Variable | Strain-dependent sensitivity. | |

| Moulds (Aspergillus spp.[5][9][12]) | Fungicidal | Similar sensitivity profile to dermatophytes. |

Critical Insight: If your MFC/MIC ratio for a Dermatophyte is

References

-

Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology.

-

Clinical and Laboratory Standards Institute (CLSI).[5][12][13] (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[12]

-

Ghannoum, M. A., & Elewski, B. (1999). Successful treatment of onychomycosis: The role of fungicidal activity. Clinical and Experimental Dermatology.

-

Krishnan-Natesan, S. (2009). Terbinafine: A pharmacological and clinical review. Expert Opinion on Pharmacotherapy.

-

Canton, E., et al. (2005). Minimum fungicidal concentrations of amphotericin B, voriconazole, and terbinafine against Aspergillus spp. Diagnostic Microbiology and Infectious Disease.

Sources

- 1. Terbinafine. An update of its use in superficial mycoses [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Terbinafine? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. academic.oup.com [academic.oup.com]

- 5. njccwei.com [njccwei.com]

- 6. droracle.ai [droracle.ai]

- 7. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. ijdmsrjournal.com [ijdmsrjournal.com]

Terbinafine Hydrochloride's potential off-target effects in cellular models

A Technical Guide to Off-Target Cellular Mechanisms

Executive Summary

Terbinafine Hydrochloride is canonically defined as a squalene epoxidase (SQLE) inhibitor, primarily targeting the fungal ergosterol biosynthesis pathway.[1] However, recent investigations in cellular pharmacology have elucidated significant off-target effects in mammalian systems. This guide analyzes these non-canonical interactions, specifically focusing on anti-neoplastic signaling , angiogenesis inhibition , and hepatotoxic metabolic activation . It provides a rigorous experimental framework for researchers to validate these mechanisms in vitro.

Mechanistic Deep Dive: The Off-Target Landscape

While the primary target remains fungal SQLE (Erg1), Terbinafine exerts pleiotropic effects in mammalian cells through the modulation of the mevalonate pathway and direct metabolic bioactivation.

A. Anti-Neoplastic Signaling (The SQLE-NADP+ Axis)

In neoplastic models (e.g., Colorectal Cancer, Oral Squamous Cell Carcinoma), Terbinafine does not merely act as a cytotoxic agent but as a metabolic disruptor.

-

Mechanism: Inhibition of mammalian SQLE leads to the accumulation of squalene and a reduction in downstream sterols. Crucially, this inhibition alters the NADP+/NADPH ratio .[2]

-

Cascade: Reduced NADPH levels suppress Glucose-6-Phosphate Dehydrogenase (G6PD) activity

disruption of nucleotide synthesis -

Outcome: This triggers a G0/G1 cell cycle arrest mediated by the upregulation of cyclin-dependent kinase inhibitors p21^{Cip1} and p27^{Kip1} , often in a p53-dependent manner (e.g., COLO 205 cells).[4]

B. Angiogenesis Inhibition (The Rho/Ras Pathway)

In endothelial models (HUVEC), Terbinafine acts as an anti-angiogenic agent by depleting isoprenoid intermediates required for protein prenylation.

-

Mechanism: By blocking the mevalonate pathway downstream, Terbinafine depletes Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .

-

Target: These lipid moieties are essential for the membrane anchoring and activation of small GTPases, specifically Ras and RhoA .

-

Outcome: Suppression of RhoA signaling inhibits endothelial cell migration and capillary tube formation, independent of direct cytotoxicity.

C. Hepatotoxicity (Metabolic Bioactivation)

Unlike the therapeutic off-targets above, hepatotoxicity represents a pathological off-target effect driven by hepatic metabolism.

-

Mechanism: Terbinafine undergoes N-dealkylation to form the reactive metabolite 7,7-dimethylhept-2-ene-4-ynal (TBF-A) .[5][6]

-

Pathology: TBF-A conjugates with glutathione (GSH).[7] This conjugate is transported into the bile, where it may release the reactive aldehyde, forming adducts with hepatobiliary proteins (e.g., bile salt export pumps), triggering cholestasis and immune-mediated liver injury.[7]

Visualizing the Signaling Architecture

The following diagram maps the divergence between the therapeutic antifungal mechanism and the mammalian off-target pathways.

Figure 1: Divergent signaling cascades of Terbinafine in fungal vs. mammalian systems.

Quantitative Data Synthesis

The following table summarizes effective concentrations (

| Cell Model | Effect Type | Effective Concentration | Key Biomarker Modulation | Source |

| HUVEC | Anti-Angiogenic | 60 - 120 µM | [1, 2] | |

| KB (Oral Ca) | Anti-Proliferative | 0 - 60 µM | [3] | |

| COLO 205 | Apoptosis/Arrest | 50 mg/kg (in vivo) | [4] | |

| Hepatocytes | Toxicity (TBF-A) | N/A (Metabolite driven) | GSH depletion, Bile Salt Pump inhibition | [5] |

Experimental Framework: Self-Validating Protocols

To ensure scientific integrity, the following protocols include internal validation steps ("Stop/Go" criteria) to distinguish specific off-target effects from general cytotoxicity.

Protocol A: Assessment of Angiogenic Inhibition (Tube Formation Assay)

Objective: Determine if Terbinafine inhibits the morphogenic differentiation of endothelial cells into capillary-like structures.

Materials:

-

HUVEC cells (P3-P5).

-

Growth Factor Reduced Matrigel.

-

Terbinafine HCl (dissolved in DMSO; Final DMSO < 0.1%).

Workflow:

-

Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

-

Seeding: Resuspend HUVECs in basal medium (low serum) containing Terbinafine (0, 30, 60, 120 µM). Seed

cells/well. -

Incubation: Incubate at 37°C, 5%

for 6–18 hours. -

Imaging: Capture images using phase-contrast microscopy. Quantify "total tube length" and "number of junctions" using ImageJ (Angiogenesis Analyzer plugin).

Validation (Stop/Go):

-

Control Check: The Vehicle (DMSO) control must show robust mesh formation (>50 junctions/field). If not, the Matrigel quality is compromised.

-

Cytotoxicity Check: Run a parallel MTT assay. If cell viability at 120 µM is < 80% compared to control, the observed tube inhibition may be due to cell death rather than specific angiogenic suppression.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G0/G1 arrest in cancer cell lines (e.g., KB or COLO 205).

Workflow:

-

Treatment: Treat cells with Terbinafine (0–60 µM) for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer containing Propidium Iodide (PI) (20 µg/mL) and RNase A (200 µg/mL). Incubate 30 min at 37°C in the dark.

-

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Validation (Stop/Go):

-

Gating Strategy: Use a doublet discrimination gate (Area vs. Width) to exclude clumps.

-

Positive Control: Use a known G1 arrest inducer (e.g., Lovastatin) to verify assay sensitivity.

-

Result Verification: A specific effect is defined as a >10% increase in the G0/G1 fraction compared to control, with a concomitant decrease in S-phase.

Experimental Workflow Diagram

This diagram illustrates the logical flow for validating Terbinafine's off-target potential in a new cellular model.

Figure 2: Step-wise validation pipeline for Terbinafine off-target characterization.

References

-

Ho, P. Y., et al. "Terbinafine inhibits endothelial cell migration through suppression of the Rho-mediated pathway." Molecular Cancer Therapeutics, 2006.[8]

-

Ho, Y. S., et al. "Inhibition of human vascular endothelial cells proliferation by terbinafine." International Journal of Cancer, 2004.

-

Lee, W. S., et al. "Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis." Molecular Carcinogenesis, 2011.

-

Lee, W. S., et al. "In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest." International Journal of Cancer, 2003.

-

Iverson, S. L., & Uetrecht, J. P. "Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity." Chemical Research in Toxicology, 2001.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Terbinafine-associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Terbinafine inhibits endothelial cell migration through suppression of the Rho-mediated pathway [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In vitro antifungal susceptibility testing protocols for Terbinafine Hydrochloride

Abstract & Scientific Rationale